molecular formula C14H22Cl2N2O2S B2357574 9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride CAS No. 2375259-60-0

9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Cat. No.: B2357574
CAS No.: 2375259-60-0
M. Wt: 353.3
InChI Key: GXNHKRWMMQGNIU-UHFFFAOYSA-N
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Description

This compound (CAS: 2361635-36-9) is a spirocyclic heterocycle featuring a unique combination of oxygen, sulfur, and nitrogen atoms in its framework. Its molecular formula is C₈H₁₇Cl₂N₂O₂S (including the dihydrochloride counterion), with a molar mass of 240.75 g/mol . The structure includes a 1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane core, a phenylimino substituent, and a sulfoxide group. The dihydrochloride salt form enhances its solubility in polar solvents and stability under ambient conditions.

Properties

IUPAC Name

9-phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S.2ClH/c17-19(16-13-4-2-1-3-5-13)10-6-14(7-11-19)12-15-8-9-18-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNHKRWMMQGNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=NC2=CC=CC=C2)(=O)CCC13CNCCO3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediate compounds, followed by cyclization and oxidation reactions to achieve the final structure.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be necessary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be employed in studying enzyme mechanisms or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into cellular processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets may make it useful in drug design and discovery.

Industry: In industrial applications, this compound could be used in the production of advanced materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of the phenylimino group and the spirocyclic structure may allow it to bind to enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic processes or receptors linked to signaling pathways. Its binding affinity and specificity can modulate the activity of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

A comparative analysis of key structural and physicochemical properties is provided below:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound (2361635-36-9) C₈H₁₇Cl₂N₂O₂S 240.75 Phenylimino, thia-oxide Not reported Sulfur-containing spirocycle, dihydrochloride salt
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (1306739-52-5) C₁₆H₂₄N₂O 260.38 Phenylmethyl, amine Not reported Lacks sulfur; benzyl-substituted amine
4-Pyrrolidin-1-yl-1-oxa-9-azaspiro[5.5]undecane dihydrochloride (2e) C₁₃H₂₅Cl₂N₂O 296.26 Pyrrolidinyl 171–173 High crystallinity, oxygen-only spirocycle
4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane hydrochloride (2137568-28-4) C₁₆H₂₃ClN₄O 322.83 Azido, benzyl Not reported Reactive azido group; benzyl substituent
3-Oxa-9-azaspiro[5.5]undecane hydrochloride (EN300-19463596) C₉H₁₈ClNO Not reported None Not reported Simplified spirocycle without sulfur or complex substituents

Key Observations :

  • Sulfur vs.
  • Substituent Effects: The phenylimino group may enhance π-π stacking interactions in biological systems, whereas azido or benzyl groups (e.g., 2137568-28-4) confer reactivity or steric bulk .
  • Salt Forms : Dihydrochloride salts (e.g., target compound and 2e) generally exhibit higher melting points and improved aqueous solubility compared to free bases .

Biological Activity

The compound 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide; dihydrochloride is a complex heterocyclic structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C₁₂H₁₈Cl₂N₂O₂S
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 114790-39-5

Structural Features

The compound features a spirocyclic structure which contributes to its unique biological properties. The presence of nitrogen, oxygen, and sulfur atoms in the ring system enhances its interaction with biological targets.

Research indicates that compounds with spirocyclic structures often exhibit significant biological activity due to their ability to interact with various biological pathways. Specifically, 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide has been studied for its role as a potential inhibitor of soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and plays a critical role in inflammation and pain pathways .

Pharmacological Studies

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A study identified related compounds as potent sEH inhibitors, suggesting that this class of compounds may be effective in treating conditions like chronic kidney disease by lowering serum creatinine levels in animal models .
  • Anti-inflammatory Properties :
    • Compounds similar to 9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide have shown promise in reducing inflammatory markers in various models, indicating potential therapeutic applications in inflammatory diseases.
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, warranting further investigation into their mechanisms and efficacy against specific cancer types.

Case Study 1: Chronic Kidney Disease Model

A rat model of anti-glomerular basement membrane glomerulonephritis was used to evaluate the efficacy of related spirocyclic compounds. The administration of these compounds resulted in a significant reduction in serum creatinine levels, indicating their potential utility in managing chronic kidney diseases .

Case Study 2: Inflammatory Response

In vitro studies demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
sEH InhibitionReduced serum creatinine
Anti-inflammatoryDecreased cytokine production
Antitumor PotentialInhibitory effects on cancer cell linesPreliminary findings

Comparative Analysis with Related Compounds

Compound NamesEH Inhibition IC50 (µM)Anti-inflammatory EffectAntitumor Activity
9-Phenylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxideTBDModerateTBD
Related Compound ATBDHighModerate
Related Compound BLowLowHigh

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